molecular formula C12H13NO3 B12881095 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid CAS No. 253325-04-1

2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No.: B12881095
CAS No.: 253325-04-1
M. Wt: 219.24 g/mol
InChI Key: GFDKTQNDRRKPHZ-UHFFFAOYSA-N
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Description

2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a propanoic acid group attached to an isoquinoline ring system, which includes a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the following steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal.

    Introduction of the Keto Group: The keto group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Propanoic Acid Group: This step can involve the reaction of the isoquinoline derivative with a suitable propanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the keto and propanoic acid groups.

    3,4-Dihydroisoquinoline: A reduced form of isoquinoline without the keto group.

    2-Propanoic Acid Isoquinoline Derivatives: Compounds with similar structures but different substituents.

Uniqueness

2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is unique due to the presence of both the keto group and the propanoic acid group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

253325-04-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(3-oxo-1,4-dihydroisoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C12H13NO3/c1-8(12(15)16)13-7-10-5-3-2-4-9(10)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)

InChI Key

GFDKTQNDRRKPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2CC1=O

Origin of Product

United States

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